Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
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Overview
Description
Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a complex organic compound with a molecular formula of C26H18BrNO3 and a molecular weight of 472.342.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate typically involves multiple steps. One common method starts with the preparation of quaternary salts of lepidine by stirring lepidine with different phenacyl bromides in acetone at room temperature. These salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate and dimethylformamide solvent to obtain the desired compound .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- Dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates
Uniqueness
Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a compound belonging to the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolo[1,2-a]quinoline core with a 4-bromobenzoyl substituent. The synthesis of such compounds often involves multi-step organic reactions, including cycloaddition and esterification processes. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolo[1,2-a]quinoline derivatives. For instance, a study evaluated the activity of various compounds against Mycobacterium tuberculosis (MDR strains) and reported minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL for related derivatives . this compound is hypothesized to exhibit similar activities due to structural analogies.
Table 1: Antimycobacterial Activity of Pyrroloquinoline Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Dimethyl-1-(4-fluorobenzoyl) | 8 | H37Rv |
Ethyl 3-(4-bromobenzoyl) | TBD | TBD |
Compound X | 64 | MDR Strains |
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that related pyrrolo[1,2-a]quinoline compounds exhibited significant cytotoxic effects against leukemia and breast cancer cell lines, with growth inhibition percentages exceeding 70% at certain concentrations .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | Inhibition (%) | Concentration (µM) |
---|---|---|
MDA-MB-435 (Melanoma) | 54.59 | 10−5 |
A498 (Renal Cancer) | TBD | TBD |
COLO205 (Colon Cancer) | TBD | TBD |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. Computational docking studies suggest that these compounds may bind effectively to enzymes or receptors involved in cancer progression and microbial resistance mechanisms .
Case Studies
A notable case study involved the evaluation of a series of pyrroloquinoline derivatives for their antifungal properties against Candida albicans. The results indicated that certain derivatives significantly inhibited fungal growth, suggesting potential applications in treating fungal infections .
Properties
CAS No. |
81141-13-1 |
---|---|
Molecular Formula |
C26H18BrNO3 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
ethyl 3-(4-bromobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H18BrNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3 |
InChI Key |
NQIFDOAVKSHXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=CC5=CC=CC=C53 |
Origin of Product |
United States |
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